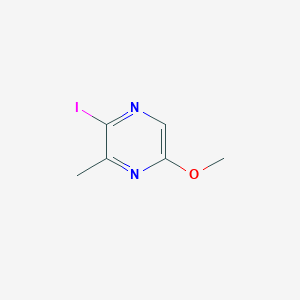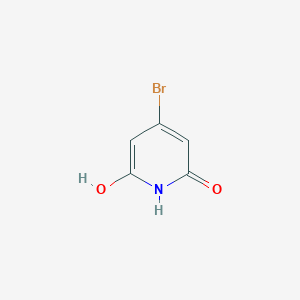
1-(2-Amino-6-methylpyrimidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-methylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C7H9N3O and a molecular weight of 151.166 g/mol . This compound is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a methyl group at the 6-position, along with an ethanone group at the 4-position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-methylpyrimidine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-6-methylpyrimidine and acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene.
Procedure: The 2-amino-6-methylpyrimidine is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Workup: After completion, the reaction mixture is cooled, and the solvent is evaporated.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Amino-6-methylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Condensation: The ethanone group can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
1-(2-Amino-6-methylpyrimidin-4-yl)ethanone has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and ethanone groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
1-(2-Amino-6-methylpyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:
2-Amino-6-methylpyrimidine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
2-Amino-4-methylpyrimidine: Has a different substitution pattern, leading to variations in chemical and biological properties.
2-Amino-6-methylpyrimidine-4-thione: Contains a thione group instead of an ethanone group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
7471-55-8 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(2-amino-6-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4-3-6(5(2)11)10-7(8)9-4/h3H,1-2H3,(H2,8,9,10) |
InChI Key |
ZXZRFUHHIPJFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13016740.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13016743.png)
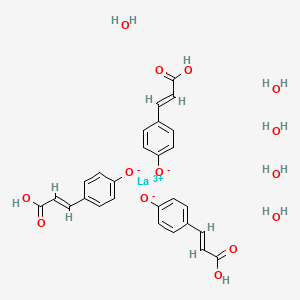
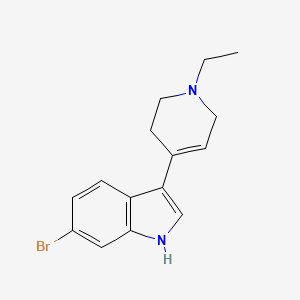
![6-Nitro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13016760.png)
![3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B13016764.png)
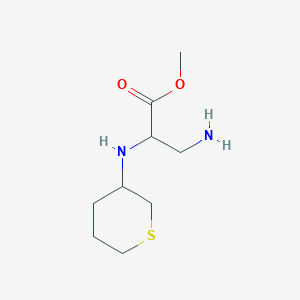

![methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B13016781.png)
![2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13016789.png)
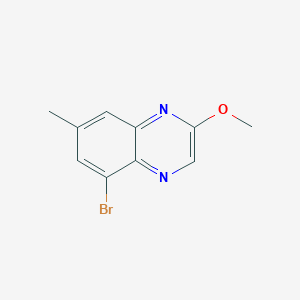
![4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
